N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a chemical compound that incorporates a benzo[d][1,3]dioxole moiety and an imidazolidinone structure. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of difluorophenyl and acetamide groups suggests possible interactions with biological targets, making it a candidate for further investigation in drug development.
The compound is cataloged under various databases, including PubChem and ChemicalBook, which provide information on its molecular structure, properties, and potential applications. The chemical structure can be represented by the molecular formula and has a molecular weight of approximately 373.38 g/mol .
This compound can be classified as an organic compound due to its carbon-based structure. It falls into the category of heterocyclic compounds because it contains a ring structure with nitrogen atoms (imidazolidine). Additionally, its functional groups categorize it as an acetamide derivative.
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves multi-step organic reactions. The general approach includes:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Characterization techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure of the synthesized compound.
The molecular structure of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide features:
The InChI key for this compound is provided as follows: InChI=1S/C20H19F2N3O3/c21-19(22)14-10-18(27)25(14)15-11(17(24)23-15)12-9-16(26)20(28)13-6-4-5-7-8(12)13/h4-10H,11H2,(H2,23,24) .
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide can participate in various chemical reactions:
These reactions are typically influenced by factors such as solvent polarity and temperature. Reaction mechanisms can be elucidated using kinetic studies and spectroscopic methods.
The mechanism of action for N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is not fully characterized but may involve:
Further studies are required to elucidate specific targets and pathways affected by this compound in biological systems.
Key physical properties include:
Chemical properties include:
Relevant data on reactivity with other chemicals should be assessed through empirical experimentation.
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)acetamide has potential applications in:
Continued research could uncover more specific therapeutic applications based on its interactions with biological systems.
CAS No.: 18810-58-7
CAS No.: 14799-66-7
CAS No.: 21416-14-8
CAS No.: 63451-47-8
CAS No.: 275823-92-2
CAS No.: 61587-05-1